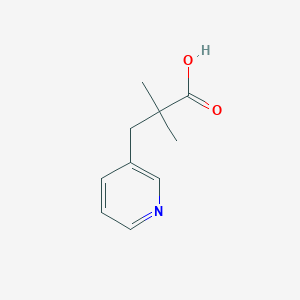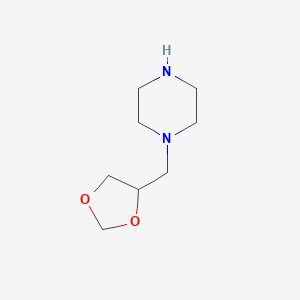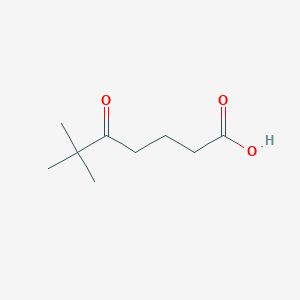
3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene involves the Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate, catalyzed by piperidine. This method has been utilized to prepare novel trisubstituted ethylenes, including those with fluoro, methoxy, and methyl substitutions on the phenyl ring. These compounds were then copolymerized with styrene to study their polymerization behavior and properties (Kharas et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene has been determined using various spectroscopic techniques, including IR, 1H and 13C-NMR, and sometimes X-ray crystallography. These studies provide insights into the bond lengths, angles, and overall geometry of the molecule. For example, compounds with similar structures have been synthesized and analyzed to understand the effect of substituents on the molecular conformation and stability (Liang, 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their ability to undergo further functionalization through reactions with various reagents. Studies have shown that these compounds can participate in reactions that introduce new functional groups or modify existing ones, significantly altering their chemical properties and potential applications (Pimenova et al., 2003).
Applications De Recherche Scientifique
Copolymerization with Styrene
The chemical compound has been investigated for its role in novel copolymerization processes. Kharas et al. (2017) explored the synthesis of trisubstituted ethylenes, including derivatives like 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, and their copolymerization with styrene. These monomers, prepared via piperidine catalyzed Knoevenagel condensation, were copolymerized in solution with radical initiation. The study detailed the copolymers' composition, structural analysis through IR, 1H and 13C-NMR, GPC, DSC, and TGA, highlighting the decomposition characteristics and thermal stability of these novel materials (Kharas et al., 2017).
Synthesis and Characterization
Another study by Pimenova et al. (2003) delved into the synthesis and reactions of related compounds, showcasing the versatility of fluoro and methoxy substituted phenyl propenes in chemical synthesis. This research provides foundational knowledge on the chemical behavior and reaction pathways of such compounds, although it investigates a slightly different chemical structure (Pimenova et al., 2003).
Advanced Copolymer Structures
Further investigations by Kharas et al. in various studies have contributed to understanding the broad potential of these compounds in creating advanced copolymer structures with styrene, examining their composition, thermal properties, and structural characteristics. These studies collectively emphasize the compound's role in generating polymers with specific properties, such as altered thermal stability and decomposition behaviors (Kharas et al., 2016), (Kharas et al., 2019).
Propriétés
IUPAC Name |
4-fluoro-1-methoxy-2-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-8(2)6-9-7-10(12)4-5-11(9)13-3/h4-5,7H,1,6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVRNUGYXWBQHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=CC(=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641236 |
Source


|
| Record name | 4-Fluoro-1-methoxy-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene | |
CAS RN |
178977-00-9 |
Source


|
| Record name | 4-Fluoro-1-methoxy-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)


![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)

![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)





